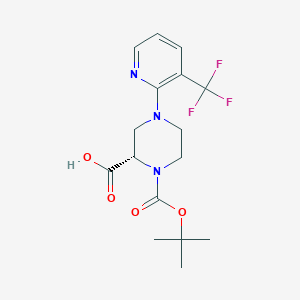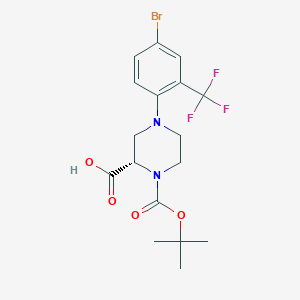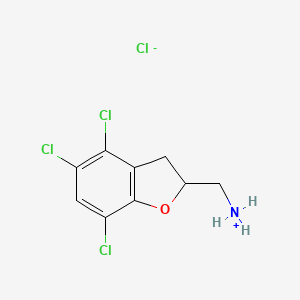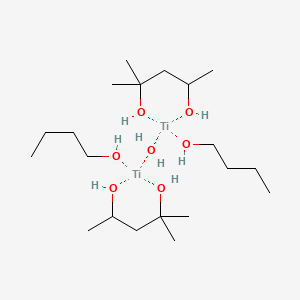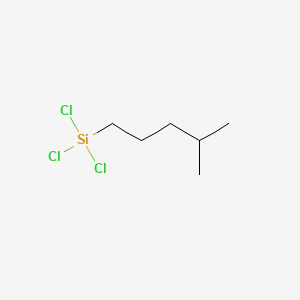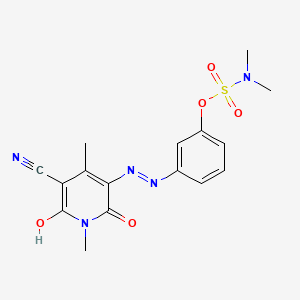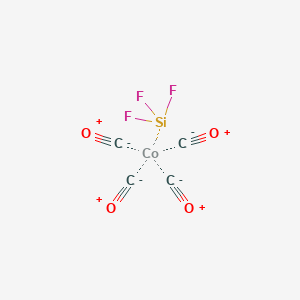![molecular formula C24H38O5 B13735229 4-[(3R,10S,12S,13R,17R)-3,12-dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13735229.png)
4-[(3R,10S,12S,13R,17R)-3,12-dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,12-Dihydroxy-7-oxocholan-24-oic acid is a bile acid derivative with the molecular formula C24H38O5. It is a steroidal compound that plays a significant role in various biological processes. This compound is known for its unique structure, which includes multiple hydroxyl groups and a ketone functional group, making it a subject of interest in both chemical and biological research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,12-Dihydroxy-7-oxocholan-24-oic acid typically involves the oxidation of cholic acid derivatives. One common method includes the use of specific oxidizing agents to introduce the ketone group at the 7th position while preserving the hydroxyl groups at the 3rd and 12th positions . The reaction conditions often require controlled temperatures and pH levels to ensure the selective oxidation of the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using robust and efficient oxidizing agents. The process is optimized to achieve high yields and purity, often involving multiple purification steps such as crystallization and chromatography .
化学反応の分析
Types of Reactions
3,12-Dihydroxy-7-oxocholan-24-oic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur at different positions, leading to the formation of more oxidized derivatives.
Reduction: The ketone group can be reduced to a hydroxyl group under specific conditions.
Substitution: Hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
科学的研究の応用
3,12-Dihydroxy-7-oxocholan-24-oic acid has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of complex steroidal compounds.
Biology: Studied for its role in bile acid metabolism and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating liver diseases and metabolic disorders.
Industry: Utilized in the production of pharmaceuticals and as a biochemical reagent
作用機序
The mechanism of action of 3,12-Dihydroxy-7-oxocholan-24-oic acid involves its interaction with specific molecular targets and pathways. It acts on bile acid receptors and enzymes involved in bile acid metabolism, influencing various physiological processes. The hydroxyl and ketone groups play a crucial role in its binding affinity and activity .
類似化合物との比較
Similar Compounds
- 7α,12α-dihydroxy-3-oxo-5β-cholan-24-oic acid
- 3α,7α-Dihydroxy-12-oxocholic acid
- 12-keto-Chenodeoxycholic acid
Uniqueness
3,12-Dihydroxy-7-oxocholan-24-oic acid is unique due to its specific hydroxylation pattern and the presence of a ketone group at the 7th position. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
特性
分子式 |
C24H38O5 |
|---|---|
分子量 |
406.6 g/mol |
IUPAC名 |
4-[(3R,10S,12S,13R,17R)-3,12-dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H38O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-18,20,22,25,27H,4-12H2,1-3H3,(H,28,29)/t13?,14?,15-,16-,17?,18?,20+,22?,23+,24-/m1/s1 |
InChIキー |
RHCPKKNRWFXMAT-GBPNJIHISA-N |
異性体SMILES |
CC(CCC(=O)O)[C@H]1CCC2[C@@]1([C@H](CC3C2C(=O)CC4[C@@]3(CC[C@H](C4)O)C)O)C |
正規SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(=O)CC4C3(CCC(C4)O)C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


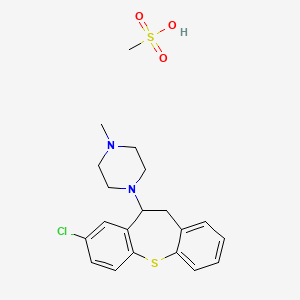
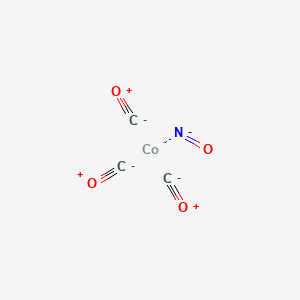
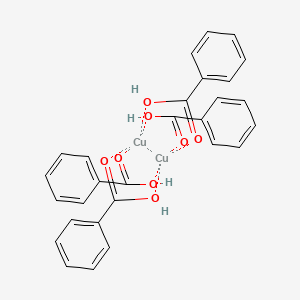
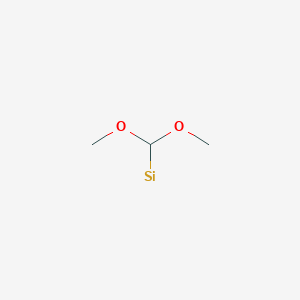

![(6R,7R)-3-[(acetyloxy)methyl]-8-oxo-7-[2-(thiophen-3-yl)acetamido]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13735172.png)
